N-benzyl-2-(3-chlorophenoxy)-N-(pyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(3-chlorophenoxy)-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-9-6-10-18(13-17)25-15-20(24)23(19-11-4-5-12-22-19)14-16-7-2-1-3-8-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQRKIWDYLVPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural and biological differences between the target compound and its analogs:
Structure-Activity Relationship (SAR) Insights
Chlorophenoxy Position: The target compound’s 3-chlorophenoxy group differs from D075-0014’s 4-chlorophenoxy substituent. Positional isomerism can significantly alter binding affinity and metabolic stability. For example, 4-chloro derivatives may exhibit enhanced lipophilicity, whereas 3-substituted analogs could influence steric interactions with target proteins .
Pyridine vs. Thiazole Replacement :
- Replacing the pyridine ring in KX2-391 with a thiazole (as in compound 8a ) retains Src kinase inhibitory activity but reduces potency (GI₅₀ increases from ~1 µM to 1.34–2.30 µM). This suggests the pyridine ring optimizes π-π stacking or hydrogen bonding in the kinase active site .
Morpholinoethoxy Group in KX2-391: The 2-morpholinoethoxy group in KX2-391 enhances solubility and target engagement compared to simpler chlorophenoxy substituents. This modification is critical for its oral bioavailability and progression to clinical trials .
Benzyl Substitution :
Pharmacokinetic and Physicochemical Properties
- Solubility: KX2-391’s morpholinoethoxy group improves aqueous solubility, whereas chlorophenoxy derivatives (e.g., D075-0014) may require formulation optimization for in vivo use .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-benzyl-2-(3-chlorophenoxy)-N-(pyridin-2-yl)acetamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:
- Substitution reactions : Reacting 3-chlorophenol with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide bond formation : Coupling the intermediate with pyridin-2-amine using coupling agents like EDCI/HOBt in anhydrous acetonitrile .
- Critical parameters : Temperature control (60–80°C), solvent choice (DMF or acetonitrile), and reaction time (8–12 hours) to achieve >70% yield .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzyl, pyridinyl, and chlorophenoxy moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 168–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight verification (e.g., [M+H]⁺ at m/z 399.08) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?
- SHELX refinement : Use SHELXL for structure solution and refinement. Hydrogen bonding (e.g., N–H⋯O interactions) and crystal packing can be analyzed from diffraction data .
- Key findings : The pyridinyl nitrogen forms hydrogen bonds with adjacent molecules, stabilizing the crystal lattice. Torsional angles of the benzyl group (~120°) indicate conformational flexibility .
Q. What structure-activity relationship (SAR) insights exist for modifying this compound’s biological activity?
- Pyridine ring substitution : Replacing the pyridin-2-yl group with bulkier substituents (e.g., morpholinoethoxy) reduces Src kinase inhibition, highlighting the importance of steric compatibility .
- Chlorophenoxy positional effects : 3-Chloro substitution enhances metabolic stability compared to 2- or 4-chloro analogs, as shown in comparative pharmacokinetic studies .
Q. How should researchers address contradictions in reported biological activity data?
- Assay validation : Use standardized cell lines (e.g., HEK293 for kinase assays) and replicate studies under identical conditions (e.g., 10% FBS, 37°C) .
- Data normalization : Correct for batch-to-batch variability in compound purity (e.g., HPLC purity >95%) and solvent effects (DMSO concentration <0.1%) .
Q. What strategies improve the compound’s stability under physiological conditions?
- pH optimization : Stability studies in phosphate buffer (pH 7.4) show <5% degradation over 24 hours, but acidic conditions (pH <3) hydrolyze the acetamide bond .
- Lyophilization : Freeze-drying with trehalose as a cryoprotectant retains >90% activity after 6 months at -20°C .
Q. How can computational modeling predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : The pyridinyl nitrogen and chlorophenoxy oxygen form hydrogen bonds with ATP-binding pockets in kinases (e.g., IC₅₀ = 1.2 µM for EGFR) .
- MD simulations : Simulations (GROMACS) reveal stable binding over 100 ns, with RMSD <2.0 Å for the ligand-protein complex .
Q. What mechanistic insights exist for its reactivity in nucleophilic or electrophilic reactions?
- Electrophilic aromatic substitution : The chlorophenoxy group undergoes nitration (HNO₃/H₂SO₄) at the para position, confirmed by ¹H NMR .
- Nucleophilic acyl substitution : Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols, but yields drop below 40% due to steric hindrance .
Q. How can researchers identify its primary biological targets in complex systems?
- Pull-down assays : Biotinylated analogs coupled with streptavidin beads isolate interacting proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase profiling : Broad-spectrum kinase screens (e.g., Eurofins KinaseProfiler) identify inhibition of ABL1 (IC₅₀ = 0.8 µM) and JAK2 (IC₅₀ = 2.3 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
